molecular formula C15H13NO3 B6376580 3-Cyano-5-(2,4-dimethoxyphenyl)phenol, 95% CAS No. 1261986-18-8

3-Cyano-5-(2,4-dimethoxyphenyl)phenol, 95%

Cat. No. B6376580
CAS RN: 1261986-18-8
M. Wt: 255.27 g/mol
InChI Key: GLZWFSLXVHKPEH-UHFFFAOYSA-N
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Description

3-Cyano-5-(2,4-dimethoxyphenyl)phenol, or 3-CN-DMPP, is a phenol compound that has been studied for its potential applications in scientific research. It is a versatile molecule that can be used in various laboratory experiments, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

3-CN-DMPP has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for studying the interaction between proteins and DNA. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, it has been used to study the interaction between proteins and carbohydrates, as well as the interaction between proteins and small molecules.

Mechanism of Action

The mechanism of action of 3-CN-DMPP is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the regulation of neurotransmitter release, and inhibition of this enzyme can lead to increased levels of acetylcholine in the nervous system. In addition, 3-CN-DMPP has been shown to interact with proteins and DNA, which could explain its potential applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CN-DMPP are not yet fully understood. However, it has been shown to interact with proteins and DNA, which could explain its potential applications in scientific research. In addition, it has been studied for its potential effects on acetylcholinesterase, which could lead to increased levels of acetylcholine in the nervous system.

Advantages and Limitations for Lab Experiments

3-CN-DMPP has several advantages for lab experiments. First, it is relatively easy to synthesize and can be produced in high yields. Second, it is a versatile molecule that can be used in various laboratory experiments. Third, it is relatively inexpensive compared to other compounds. Finally, it has been studied for its potential applications in scientific research.
However, there are also some limitations to using 3-CN-DMPP in lab experiments. First, the mechanism of action of this compound is not fully understood, which could limit its potential applications. Second, it has not been extensively studied for its biochemical and physiological effects, so its safety for use in laboratory experiments is not yet known.

Future Directions

There are several potential future directions for the study of 3-CN-DMPP. First, further research should be conducted to better understand the mechanism of action of this compound. Second, further studies should be conducted to assess the biochemical and physiological effects of 3-CN-DMPP. Third, more research should be conducted to explore the potential applications of this compound in scientific research. Finally, further studies should be conducted to evaluate the safety of this compound for use in laboratory experiments.

Synthesis Methods

3-CN-DMPP is synthesized through a two-step process. The first step involves the reaction of 2,4-dimethoxyphenol with ethyl cyanoacetate, which produces the intermediate product ethyl 3-cyano-5-(2,4-dimethoxyphenyl)acetate. This intermediate product is then reacted with sodium hydroxide to produce 3-CN-DMPP. The overall reaction is shown below:
2,4-dimethoxyphenol + ethyl cyanoacetate → ethyl 3-cyano-5-(2,4-dimethoxyphenyl)acetate
Ethyl 3-cyano-5-(2,4-dimethoxyphenyl)acetate + sodium hydroxide → 3-CN-DMPP

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-13-3-4-14(15(8-13)19-2)11-5-10(9-16)6-12(17)7-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZWFSLXVHKPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684856
Record name 5-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(2,4-dimethoxyphenyl)phenol

CAS RN

1261986-18-8
Record name 5-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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